Unraveling the Molecular Architecture of Cinnabarin: A Technical Guide to its Structure Elucidation and Spectral Analysis
Unraveling the Molecular Architecture of Cinnabarin: A Technical Guide to its Structure Elucidation and Spectral Analysis
For researchers, scientists, and drug development professionals, this in-depth guide provides a comprehensive overview of the analytical techniques and spectral data integral to the structural determination of cinnabarin, a bioactive phenoxazone alkaloid. This document details the experimental protocols and presents a clear, comparative analysis of the spectroscopic data that have been pivotal in confirming its molecular structure.
Cinnabarin, a red pigment produced by fungi of the Pycnoporus genus, has garnered significant interest for its potential therapeutic properties, including antitumor, antiviral, and antibacterial activities.[1][2] The precise characterization of its chemical structure is fundamental for understanding its mechanism of action and for guiding synthetic and medicinal chemistry efforts. This guide synthesizes the key spectroscopic data that have unequivocally established the structure of cinnabarin.
Molecular Structure and Properties
Cinnabarin is chemically known as 2-amino-9-(hydroxymethyl)-1,8-dioxo-1,8-dihydrophenoxazine-4-carboxylic acid. Its molecular formula is C₁₄H₁₀N₂O₅.[1][2][3]
Spectral Data Summary
The structural elucidation of cinnabarin has been accomplished through the synergistic application of multiple spectroscopic techniques. The following tables summarize the key quantitative data obtained from Mass Spectrometry, UV-Visible Spectroscopy, Infrared Spectroscopy, and Nuclear Magnetic Resonance Spectroscopy.
Table 1: Mass Spectrometry Data for Cinnabarin
| Technique | Ionization Mode | Observed m/z | Interpretation |
| ESI-MS | Positive | 287 | [M+H]⁺ |
| HR-ESI-MS | Positive | 287.0649 | [M+H]⁺ (Calculated for C₁₄H₁₁N₂O₅⁺: 287.0668) |
ESI-MS: Electrospray Ionization Mass Spectrometry; HR-ESI-MS: High-Resolution Electrospray Ionization Mass Spectrometry; m/z: mass-to-charge ratio.
Table 2: UV-Visible Absorption Maxima of Cinnabarin
| Solvent | λmax (nm) |
| Not Specified | 235, 266, 308, 433, 451 |
λmax: Wavelength of maximum absorbance.[1]
Table 3: Infrared (IR) Spectroscopy Data for Cinnabarin
| Functional Group | Wavenumber (cm⁻¹) |
| Hydroxy and Amine (O-H, N-H stretching) | 3386, 3270 |
| Carbonyl (C=O stretching) | 1676, 1655 |
| Unsaturated Cyclic System (C=C stretching) | 1598, 1596 |
Table 4: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopic Data for Cinnabarin (500 MHz, DMSO-d₆, 40 °C)
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (from ¹H to ¹³C) |
| 2-NHα | 9.57 (1H, brs) | - | - |
| 2-NHβ | 8.68 (1H, brs) | - | - |
| 3 | - | 177.9 | - |
| 4 | 6.59 (1H, s) | Not Reported | - |
| 6 | 7.47 (1H, d, J = 7.5 Hz) | Not Reported | - |
| 7 | 7.54 (1H, m) | Not Reported | - |
| 8 | 7.52 (1H, m) | 123.8 | H-12 |
| 9 | - | 138.1 | H-12 |
| 11 | - | 169.0 | - |
| 12 | 4.87 (2H, s) | 58.9 | C-8, C-9 |
δ: chemical shift in parts per million; s: singlet; d: doublet; m: multiplet; brs: broad singlet; J: coupling constant in Hertz; HMBC: Heteronuclear Multiple Bond Correlation.[1]
Experimental Protocols
The successful characterization of cinnabarin relies on meticulous experimental procedures. Below are the detailed methodologies for the key experiments cited.
Isolation and Purification
Cinnabarin is typically isolated from the crude extracts of Pycnoporus cinnabarinus.[1] A common protocol involves:
-
Extraction of the fungal biomass with a suitable solvent (e.g., acetone).
-
Partial dissolution of the extract in acetone followed by sonication and centrifugation.
-
The supernatant is recovered, and the process is repeated until the extract is completely dissolved.
-
The combined supernatant is diluted with ultrapure water, and the acetone is evaporated under reduced pressure.
-
Final purification is achieved using reversed-phase High-Performance Liquid Chromatography (HPLC).[1][2]
Mass Spectrometry
High-resolution mass spectrometry is crucial for determining the elemental composition.
-
Instrumentation: A common setup involves a UHPLC system coupled to a high-resolution mass spectrometer with a heated electrospray ionization (HESI) source.[2]
-
Ionization: Positive ion mode is typically used.
-
Parameters:
-
Spray Voltage: ~3000 V
-
Sheath Gas (N₂): ~37 arbitrary units
-
Auxiliary Gas (N₂): ~10 arbitrary units
-
Ion Transfer Tube Temperature: ~370 °C
-
Vaporizer Temperature: ~420 °C
-
-
Data Acquisition: Data is acquired over a mass range of approximately 100–1000 m/z. Data-dependent MS/MS experiments with stepped collision energies (e.g., 15, 30, 45 eV) are performed to obtain fragmentation data for structural confirmation.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, including 2D experiments, is the cornerstone for elucidating the detailed connectivity of the molecule.
-
Sample Preparation: Cinnabarin is dissolved in deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz) is used.
-
Temperature: Experiments are conducted at an elevated and constant temperature of 40 °C to ensure maximum solubility.[1]
-
Experiments:
-
¹H NMR: Provides information on the proton environment.
-
¹³C NMR and DEPT: Identify the number and types of carbon atoms (CH₃, CH₂, CH, C).
-
COSY (Correlation Spectroscopy): Establishes proton-proton couplings, revealing adjacent protons. For cinnabarin, COSY spectra confirm the connectivity between H-6, H-7, and H-8.[1]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is critical for piecing together the molecular skeleton. Key HMBC correlations for cinnabarin include those from the methylene protons at H-12 to the carbons at C-8 and C-9.[1]
-
Visualizing the Path to Structure Elucidation
The following diagrams illustrate the logical workflow for the structure elucidation of cinnabarin and the key 2D NMR correlations that were instrumental in this process.
Caption: Workflow for the structure elucidation of cinnabarin.
Caption: Key COSY and HMBC correlations for cinnabarin.
